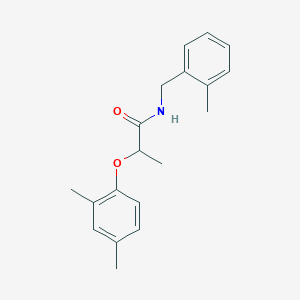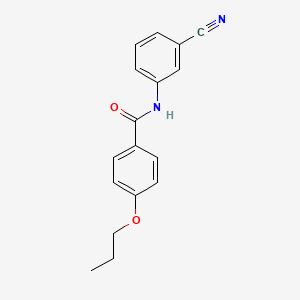
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide
描述
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide, also known as DPNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPNB belongs to the class of amides and is synthesized using a specific method.
作用机制
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets such as NF-κB, COX-2, and Bcl-2. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that play a role in inflammation. Additionally, 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been shown to induce apoptosis in cancer cells and protect against neurodegeneration.
实验室实验的优点和局限性
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in various solvents. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is also stable under normal laboratory conditions. However, there are some limitations associated with the use of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in lab experiments. It has low bioavailability and may require high doses to achieve therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide.
未来方向
There are several future directions for 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide research. One potential direction is to investigate the use of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide to optimize its dosing and administration. Additionally, further studies are needed to determine the safety and efficacy of 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide in clinical trials.
Conclusion:
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is synthesized using a specific method and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has several advantages for lab experiments, but further studies are needed to determine its long-term safety and efficacy. There are several future directions for 2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide research, including investigating its use in combination with other drugs and optimizing its dosing and administration.
科学研究应用
2-(2,4-dimethylphenoxy)-N-(2-methylbenzyl)propanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in various in vitro and in vivo studies.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-9-10-18(15(3)11-13)22-16(4)19(21)20-12-17-8-6-5-7-14(17)2/h5-11,16H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDMYLVMCBGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4698421.png)

![tert-butyl {[5-(propylthio)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B4698455.png)

![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4698467.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4698474.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4698482.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4698507.png)
![5,6-dimethyl-2-[(2-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4698513.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4698520.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698539.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4698544.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B4698548.png)